

# An In-depth Technical Guide to the Physical and Chemical Properties of Ersilan

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## Compound of Interest

Compound Name: *Ersilan*

Cat. No.: *B147699*

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## Introduction

**Ersilan** is a combination drug formulation containing Dihydroergocristine and Etofylline. This technical guide provides a comprehensive overview of its physical and chemical properties, mechanism of action, and relevant experimental methodologies. The information is compiled from various scientific sources to support research, development, and clinical application of this compound.

## Physical and Chemical Properties

**Ersilan** is a mixture, and its properties are a composite of its constituent compounds, Dihydroergocristine and Etofylline.

## Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Ersilan** and its individual components.

Table 1: Physical and Chemical Properties of **Ersilan**

Property	Value	Source
Molecular Formula	C44H53N9O8	-
Molecular Weight	835.95 g/mol	-
CAS Number	135556-19-3	-

Table 2: Physical and Chemical Properties of Dihydroergocristine

Property	Value	Source
Molecular Formula	C35H41N5O5	<a href="#">[1]</a>
Molecular Weight	611.7 g/mol	<a href="#">[1]</a>
CAS Number	17479-19-5	<a href="#">[2]</a>
Appearance	Semi-synthetic ergot alkaloid	<a href="#">[1]</a>
Absorption	Approximately 25% in the digestive tract	<a href="#">[1]</a>
Volume of Distribution	52 L/kg	<a href="#">[1]</a>
Systemic Clearance	2.65 L/h	<a href="#">[1]</a>
Elimination	Primarily via bile (>85%), with about 5% in urine	<a href="#">[1]</a>

Table 3: Physical and Chemical Properties of Etofylline

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>4</sub> O <sub>3</sub>	-
Molecular Weight	224.22 g/mol	
CAS Number	519-37-9	-
Appearance	White crystalline powder or crystals	
Solubility	Freely soluble in water and methanol; moderately soluble in ethanol; sparingly soluble in chloroform; practically insoluble in ether	
Melting Range	160-165°C	
Log P	1.24	

## Mechanism of Action

The therapeutic effects of **Ersilan** are attributed to the combined actions of its two components, Dihydroergocristine and Etofylline.

### Dihydroergocristine

Dihydroergocristine is a semi-synthetic ergot alkaloid that exhibits a complex pharmacological profile.<sup>[1][3]</sup> It acts as a partial agonist and antagonist at dopaminergic and adrenergic receptors and as a noncompetitive antagonist at serotonin receptors.<sup>[2]</sup> This multifaceted interaction with neurotransmitter systems contributes to its vasodilatory effects, particularly in cerebral blood vessels, leading to improved cerebral blood flow.<sup>[3]</sup> It has also been shown to have a positive impact on memory and cognition, which may be related to an increase in glutathione levels in the brain.<sup>[4]</sup>

### Etofylline

Etofylline is a xanthine derivative that functions as a bronchodilator. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in

intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in the relaxation of bronchial smooth muscles, alleviating bronchoconstriction. Additionally, etofylline acts as an adenosine receptor antagonist, which further contributes to its bronchodilatory and anti-inflammatory effects.

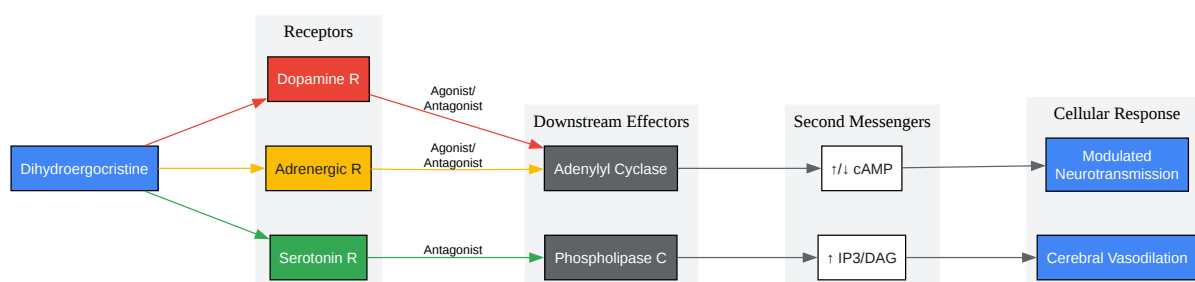
The combined action of Dihydroergocristine and Etofylline in **Ersilan** results in both improved cerebral circulation and enhanced respiratory function.

## Signaling Pathways

The pharmacological effects of **Ersilan**'s components are mediated through various signaling pathways.

### Dihydroergocristine Signaling

Dihydroergocristine's interaction with dopaminergic, adrenergic, and serotonergic receptors triggers multiple downstream signaling cascades. Its effect on these G-protein coupled receptors can modulate adenylyl cyclase and phospholipase C activity, influencing intracellular levels of cAMP and inositol phosphates, respectively.



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Caption: Dihydroergocristine signaling pathway.

## Etofylline Signaling

Etofylline's primary signaling pathway involves the inhibition of phosphodiesterase, leading to an accumulation of cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation.

Caption: Etofylline signaling pathway.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of the combined product **Ersilan** are not readily available in the public domain. However, based on the analysis of its components, the following methodologies can be adapted.

## High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

A validated RP-HPLC method can be developed for the simultaneous estimation of Dihydroergocristine and Etofylline in pharmaceutical formulations.

Table 4: Example HPLC Method Parameters

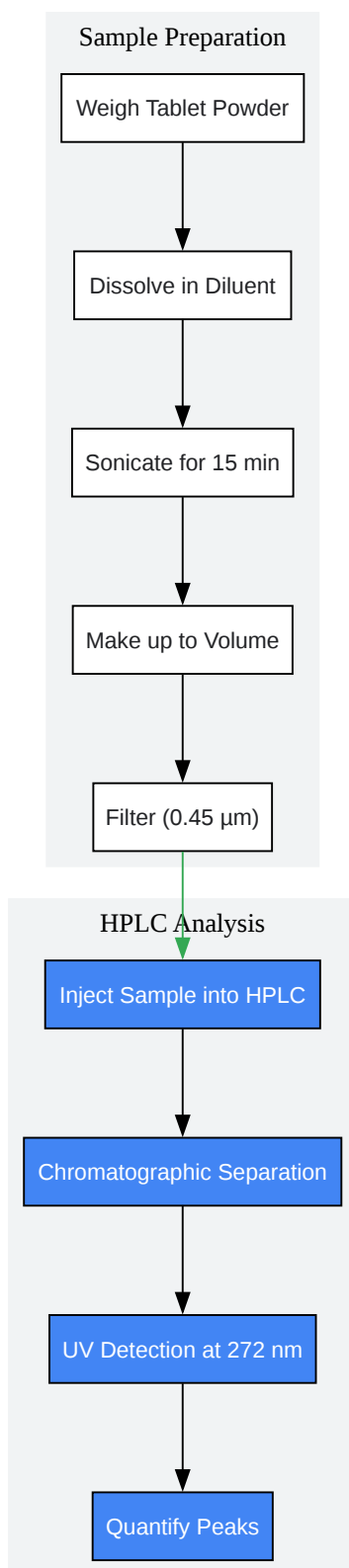
Parameter	Condition
Column	YMC Pack-ODS-AQ, 150 x 4.6 mm
Mobile Phase	10mM Potassium Di-Hydrogen Phosphate : Acetonitrile (90:10) pH-4.5 with orthophosphoric acid
Flow Rate	1.0 mL/min
Detection	UV at 272 nm
Injection Volume	5 µL

Sample Preparation:

- Weigh and finely powder a representative number of tablets.

- Accurately weigh a portion of the powder equivalent to a standard dose of Etofylline and Dihydroergocristine.
- Dissolve the powder in a suitable diluent (e.g., water) in a volumetric flask.
- Sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume with the diluent.
- Filter the solution through a 0.45  $\mu\text{m}$  filter before injection.

Workflow for HPLC Analysis:



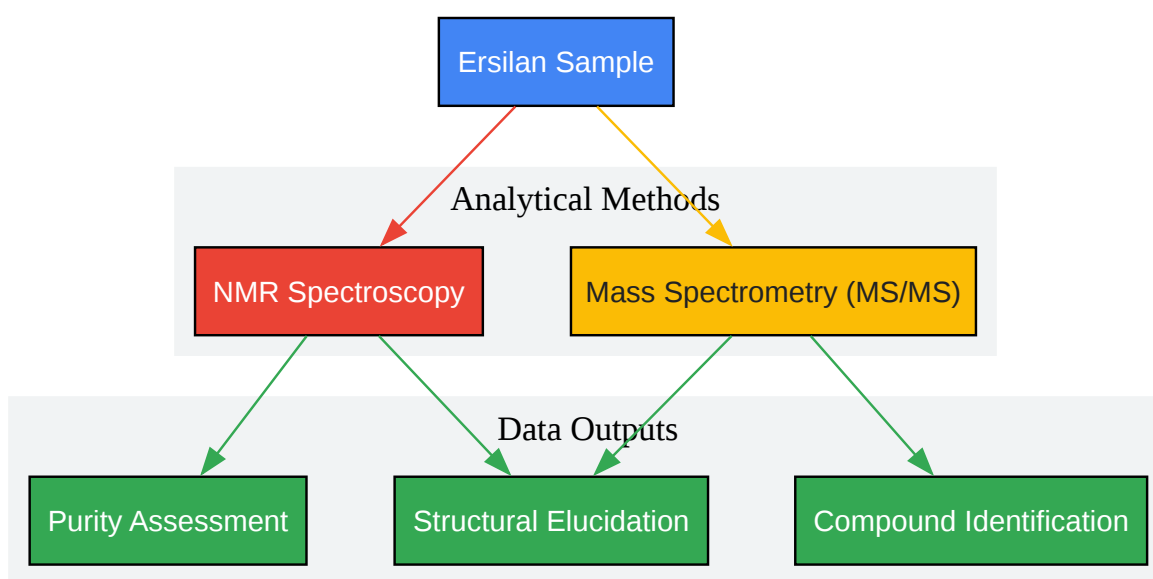
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Caption: HPLC analysis workflow.

## Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can be employed for the structural elucidation and characterization of **Ersilan** and its components. While specific protocols for the mixture are not detailed, standard procedures for small molecule analysis would apply. Tandem MS (MS/MS) can be particularly useful for identifying the fragmentation patterns of both Dihydroergocristine and Etofylline.[5]

Logical Relationship for Spectroscopic Characterization:



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Caption: Spectroscopic analysis logic.

## Conclusion

**Ersilan**, a combination of Dihydroergocristine and Etofylline, presents a dual mechanism of action, targeting both cerebrovascular and respiratory systems. This guide provides a foundational understanding of its physicochemical properties and inferred biological activities. Further research is warranted to establish detailed experimental protocols and to fully elucidate the synergistic effects and clinical efficacy of this combination therapy. The provided methodologies for analytical characterization can serve as a starting point for developing robust quality control and research assays.



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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Ersilan]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147699#physical-and-chemical-properties-of-ersilan]

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